Structural Isomerism: 4-Hexyldecan-1-ol Has a Distinct Branch Position from Guerbet Alcohols
4-Hexyldecan-1-ol is a structural isomer of the common cosmetic and industrial ingredient 2-hexyldecan-1-ol (hexyldecanol). The systematic name for the target compound is 4-hexyl-1-decanol, indicating the hexyl branch is at the 4-position, ten carbon atoms from the primary alcohol . In contrast, 2-hexyldecan-1-ol, produced by the Guerbet reaction, bears the branch at the 2-position, directly adjacent to the hydroxyl-bearing carbon [1]. This positional difference creates a distinct steric environment around the reactive hydroxyl group, which is a critical factor in downstream synthetic efficiency and the physicochemical properties of resulting esters or ether sulfates.
| Evidence Dimension | Molecular Structure (Branch Position) |
|---|---|
| Target Compound Data | 1-Decanol, 4-hexyl- (branch at C4) |
| Comparator Or Baseline | 1-Decanol, 2-hexyl- (branch at C2, Guerbet C16) |
| Quantified Difference | Branch distance from -OH group: 3-carbon spacer vs. adjacent carbon |
| Conditions | IUPAC systematic naming convention and structural classification |
Why This Matters
The distal branch position reduces steric hindrance, potentially leading to higher yields and different kinetics in esterification or sulfation reactions compared to the sterically crowded Guerbet isomer.
- [1] AOCS Lipid Library. Guerbet Compounds. [Online] View Source
